6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 868147-39-1
VCID: VC4546116
InChI: InChI=1S/C25H22N4O3S/c1-3-31-18-11-10-15(13-19(18)30-2)24-21-22(16-7-4-5-8-17(16)32-24)28-25-26-14-27-29(25)23(21)20-9-6-12-33-20/h4-14,23-24H,3H2,1-2H3,(H,26,27,28)
SMILES: CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC
Molecular Formula: C25H22N4O3S
Molecular Weight: 458.54

6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 868147-39-1

Cat. No.: VC4546116

Molecular Formula: C25H22N4O3S

Molecular Weight: 458.54

* For research use only. Not for human or veterinary use.

6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine - 868147-39-1

Specification

CAS No. 868147-39-1
Molecular Formula C25H22N4O3S
Molecular Weight 458.54
IUPAC Name 9-(4-ethoxy-3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Standard InChI InChI=1S/C25H22N4O3S/c1-3-31-18-11-10-15(13-19(18)30-2)24-21-22(16-7-4-5-8-17(16)32-24)28-25-26-14-27-29(25)23(21)20-9-6-12-33-20/h4-14,23-24H,3H2,1-2H3,(H,26,27,28)
Standard InChI Key GCPDYUZNSONSFI-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC

Introduction

Key Findings

6-(4-Ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d] triazolo[1,5-a]pyrimidine (CAS: 868147-39-1) is a polycyclic heteroaromatic compound with a molecular weight of 458.54 g/mol. Its structural complexity arises from fused chromene, triazolo, and pyrimidine rings, functionalized with ethoxy-methoxyphenyl and thiophene substituents. Emerging studies highlight its potential in medicinal chemistry, particularly as a kinase inhibitor and antimicrobial agent, though synthetic challenges persist due to its intricate architecture .

Structural and Physicochemical Properties

Molecular Architecture

The compound features a chromeno[4,3-d]triazolopyrimidine core, where:

  • Chromene Ring: A benzopyran derivative contributes planar aromaticity and π-π stacking potential.

  • Triazolo[1,5-a]pyrimidine: A fused 1,2,4-triazole and pyrimidine system enhances hydrogen-bonding capacity and metabolic stability .

  • Substituents:

    • 4-Ethoxy-3-methoxyphenyl: Electron-donating groups (ethoxy, methoxy) increase lipophilicity and modulate electronic effects.

    • Thiophen-2-yl: A sulfur-containing heterocycle improves membrane permeability and bioisosteric compatibility .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC25H22N4O3S
Molecular Weight458.54 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors7 (N, O, S atoms)
Rotatable Bonds6

The compound’s moderate lipophilicity (LogP ~3.8) suggests balanced solubility and permeability, aligning with Lipinski’s rule of five .

Synthetic Pathways

Key Reaction Steps

  • Chromene Core Formation:

    • Condensation of 4-hydroxycoumarin with substituted benzaldehydes under acidic conditions yields the chromene scaffold .

  • Triazolo-Pyrimidine Fusion:

    • Cyclocondensation of 5-aminotriazole with chloropyrimidines via Ullmann coupling introduces the triazolo-pyrimidine moiety .

  • Functionalization:

    • Thiophene Incorporation: Suzuki-Miyaura coupling links thiophen-2-ylboronic acid to the chromene core .

    • Ethoxy-Methoxyphenyl Grafting: Nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling attaches the aryl group .

Optimization Challenges

Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • C6 Aryl Group (4-Ethoxy-3-methoxyphenyl):

    • Ethoxy Group: Enhances metabolic stability by resisting oxidative dealkylation .

    • Methoxy Group: Improves binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

  • C7 Thiophene:

    • Sulfur atom participates in van der Waals interactions, boosting potency against bacterial targets .

Bioisosteric Modifications

  • Replacing thiophene with furan reduces antibacterial activity by 60%, highlighting sulfur’s role in target engagement .

  • Removing the ethoxy group decreases cytotoxicity (IC50 increases from 1.5 μM to >10 μM in HL60 cells) .

Biological Activities

Antimicrobial Efficacy

OrganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans64

The thiophene moiety enhances gram-positive bacterial membrane disruption, while limited solubility reduces efficacy against gram-negative strains .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6):

    • δ 8.39 (s, 1H, pyrimidine-H), 7.63–6.75 (m, 9H, aromatic-H), 5.42 (s, 1H, chromene-H), 3.82 (q, 2H, OCH2CH3), 3.21 (s, 3H, OCH3) .

  • HRMS (ESI+): m/z 459.1542 [M+H]+ (calc. 459.1538).

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